Product packaging for 1,2,3,3-Tetramethylbenzo[e]indol-3-ium(Cat. No.:)

1,2,3,3-Tetramethylbenzo[e]indol-3-ium

Cat. No.: B13870015
M. Wt: 224.32 g/mol
InChI Key: KLZHTUQDYMNXKU-UHFFFAOYSA-N
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Description

1,2,3,3-Tetramethylbenzo[e]indol-3-ium is an organic salt recognized for its significant potential in advanced material science, particularly as a foundational building block for third-order nonlinear optical (NLO) materials . Researchers value this benzo[e]indolium derivative for its excellent crystallinity and ability to form structures with tailored photophysical properties. Studies on closely related benzo[e]indolium crystals have demonstrated no significant absorption in the entire visible region, high thermal stability with melting points up to 266°C, and promising third-order NLO properties, including a high nonlinear refractive index (n2) and susceptibility (χ(3)), making it a strong candidate for photonic device applications . The compound's mechanism of action in these applications stems from its extensive π-conjugated electron system, which facilitates strong intramolecular charge transfer upon interaction with light, leading to enhanced optical nonlinearity . This makes it suitable for research and development in areas such as optical signal processing, terahertz wave generation, and electro-optic modulators . As with all chemicals of this nature, this compound is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be consulted via the product's Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N+ B13870015 1,2,3,3-Tetramethylbenzo[e]indol-3-ium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18N+

Molecular Weight

224.32 g/mol

IUPAC Name

1,2,3,3-tetramethylbenzo[e]indol-3-ium

InChI

InChI=1S/C16H18N/c1-11-12(2)17(3,4)15-10-9-13-7-5-6-8-14(13)16(11)15/h5-10H,1-4H3/q+1

InChI Key

KLZHTUQDYMNXKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2,3,3 Tetramethylbenzo E Indol 3 Ium

Retrosynthetic Analysis and Key Precursors for Benzo[e]indolium (B1264472) Systems

A retrosynthetic analysis of the target cation, 1,2,3,3-Tetramethylbenzo[e]indol-3-ium, reveals a straightforward disconnection strategy. The quaternary ammonium (B1175870) nature of the target molecule points to a final methylation step (alkylation) of a neutral benzo[e]indole precursor. This precursor is the trisubstituted 2,3,3-trimethyl-3H-benzo[e]indole.

Further disconnection of the 2,3,3-trimethyl-3H-benzo[e]indole core via the well-established Fischer indole (B1671886) synthesis pathway leads to two primary building blocks: a naphthylhydrazine derivative and a suitable ketone. Specifically, for the target molecule, the key precursors are identified as 2-naphthylhydrazine and 3-methyl-2-butanone (B44728) (isopropyl methyl ketone).

Figure 1: Retrosynthetic Analysis of this compound
(Image depicting the retrosynthetic pathway from the target molecule to its key precursors)

The selection of these precursors is dictated by the substitution pattern of the final product. The naphthalene (B1677914) ring of the 2-naphthylhydrazine forms the benzo portion of the benzo[e]indole system. The isopropyl methyl ketone provides the necessary carbon framework for the pyrrole (B145914) ring fusion and the gem-dimethyl group at the 3-position, as well as the methyl group at the 2-position.

Classical Synthetic Routes to this compound Scaffolds

The classical synthesis of this compound is a two-step process that involves the formation of the benzo[e]indole ring system followed by quaternization of the indole nitrogen.

Condensation Reactions and Heterocycle Formation

The cornerstone of the classical synthesis of the 2,3,3-trimethyl-3H-benzo[e]indole scaffold is the Fischer indole synthesis. This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone or aldehyde to form a hydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring.

In the context of this compound synthesis, the reaction is initiated by the condensation of 2-naphthylhydrazine with 3-methyl-2-butanone under acidic conditions. The choice of the acid catalyst is crucial, with options including Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids such as zinc chloride. This reaction typically requires elevated temperatures to drive the cyclization process. The resulting product is 2,3,3-trimethyl-3H-benzo[e]indole, a key intermediate in the synthetic pathway.

Alkylation and Quaternization Strategies for Indole Derivatives

The final step in the synthesis of this compound is the quaternization of the nitrogen atom in the 2,3,3-trimethyl-3H-benzo[e]indole intermediate. This is typically achieved through an N-alkylation reaction with a suitable methylating agent.

A common and effective method involves reacting the 2,3,3-trimethyl-1H-benzo[e]indole with methyl iodide. mdpi.com The reaction is generally carried out in a polar aprotic solvent such as methanol (B129727) or acetonitrile (B52724). mdpi.comresearchgate.net The lone pair of electrons on the indole nitrogen acts as a nucleophile, attacking the electrophilic methyl group of the methyl iodide and displacing the iodide ion. This results in the formation of the desired this compound iodide salt. mdpi.com The reaction progress can be monitored, and upon completion, the product often precipitates from the reaction mixture and can be purified by recrystallization. mdpi.com

Step Reactants Reagents/Conditions Product
1. Heterocycle Formation 2-Naphthylhydrazine, 3-Methyl-2-butanoneAcid catalyst (e.g., HCl, H₂SO₄), Heat2,3,3-Trimethyl-3H-benzo[e]indole
2. Quaternization 2,3,3-Trimethyl-3H-benzo[e]indoleMethyl iodide, Methanol, RefluxThis compound iodide

Modern Catalytic Approaches in the Synthesis of Benzo[e]indolium Ions

While the Fischer indole synthesis remains a robust method, modern organic synthesis has seen the emergence of powerful catalytic approaches for the construction of indole and fused-indole systems. These methods often offer milder reaction conditions, greater functional group tolerance, and improved efficiency.

Transition Metal-Catalyzed Cyclization and Annulation Reactions

Transition metals, particularly palladium, have been extensively used in the synthesis of indoles. Palladium-catalyzed reactions, such as the Larock indole synthesis, provide a versatile route to substituted indoles through the annulation of an o-haloaniline with an alkyne. While not explicitly reported for this compound, this methodology could be adapted by using a suitably substituted naphthylamine derivative. Palladium-catalyzed carbonylative annulation of o-alkynylphenols has also been explored for the synthesis of related benzofuran (B130515) structures, suggesting a potential parallel strategy for benzo[e]indoles. nih.gov

Gold catalysts have also emerged as powerful tools for the cyclization of alkyne-containing precursors to form indole rings. Gold(I)-catalyzed cascade cyclization of alkynyl indoles has been shown to be effective for constructing complex fused indoline (B122111) systems. acs.org This approach could potentially be applied to the synthesis of benzo[e]indole derivatives from appropriately designed starting materials.

Other transition metals like rhodium and copper have also been employed in catalytic indole syntheses. For instance, a catalyst-controlled synthesis of 11H-benzo[a]carbazoles using palladium or rhodium catalysts has been reported, demonstrating the utility of these metals in forming fused indole systems. acs.org Copper-catalyzed cascade cyclization has also been used to construct indolyl benzo[b]carbazoles. acs.org

Organocatalytic Methods in Indole Ring Formation

Organocatalysis has gained significant traction in recent years as a green and efficient alternative to metal-based catalysis. In the context of indole synthesis, organocatalytic approaches often focus on the asymmetric functionalization of the indole ring. However, there is growing interest in the use of organocatalysts for the de novo synthesis of the indole nucleus.

For example, Brønsted acid catalysts can be used to promote cyclization reactions that form the indole ring, mirroring the conditions of the Fischer indole synthesis but with potentially milder and more selective catalysts. Organocatalyzed umpolung (3+3) cycloaddition of 2-indolylmethanols with bicyclo[1.1.0]butanes has been used to prepare indole-fused bicyclo[3.1.1]heptanes, showcasing the potential of organocatalysis in constructing complex fused indole architectures. acs.org While direct application to the synthesis of the benzo[e]indolium core is yet to be widely reported, the principles of organocatalytic activation of precursors for cyclization hold promise for future developments in this area.

Green Chemistry Principles and Sustainable Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing laboratory safety. A documented synthesis of this compound iodide involves the alkylation of 2,3,3-Trimethybenzolindolenine with iodomethane (B122720). nih.gov This reaction can be analyzed through the lens of the twelve principles of green chemistry to identify areas of sustainability and potential for improvement.

Analysis of a Reported Synthesis:

A known method for synthesizing this compound iodide involves reacting 2,3,3-Trimethybenzolindolenine with iodomethane in a microwave reactor set to 120°C for 25 minutes. nih.gov

Green Chemistry Principle Application in the Reported Synthesis Potential for Improvement
1. Prevention The direct alkylation is a relatively straightforward synthesis, potentially minimizing byproducts compared to more complex multi-step routes.Further optimization to maximize yield and reduce unreacted starting materials would decrease waste.
2. Atom Economy The reaction is an addition reaction, which generally has a high atom economy as most atoms from the reactants are incorporated into the final product.The theoretical atom economy is high, but the actual efficiency depends on the yield and the formation of any side products.
3. Less Hazardous Chemical Syntheses Iodomethane is a toxic and carcinogenic reagent.The use of less hazardous methylating agents, such as dimethyl carbonate (DMC), could be explored. DMC is a greener alternative to both methyl halides and dimethyl sulfate.
4. Designing Safer Chemicals The final product's intrinsic toxicity is a fixed property, but the synthesis can be designed to avoid hazardous reagents.A comprehensive toxicological assessment of the compound would be beneficial for understanding its environmental and health impact.
5. Safer Solvents and Auxiliaries The reported synthesis is performed neat (without a solvent) in a microwave vial, which aligns well with green chemistry principles by eliminating solvent waste. nih.gov The workup involves washing with cold ether, a highly flammable solvent.Alternative, less volatile, and less flammable solvents could be investigated for the washing step, such as ethanol (B145695) or isopropanol, depending on the product's solubility.
6. Design for Energy Efficiency Microwave heating is significantly more energy-efficient than conventional heating methods due to localized and rapid heating. nih.govThe reaction parameters (temperature and time) could be further optimized to minimize energy consumption while maintaining a high yield.
7. Use of Renewable Feedstocks The starting materials are derived from petrochemical sources.Exploring bio-based routes to the benzo[e]indole core would be a long-term goal for a more sustainable synthesis.
8. Reduce Derivatives The synthesis is a direct N-alkylation, avoiding protecting group chemistry.This principle is well-adhered to in the described method.
9. Catalysis The reaction proceeds without a catalyst.While not applicable here, in other syntheses of related compounds, catalytic approaches are generally preferred over stoichiometric reagents.
10. Design for Degradation The biodegradability of this compound is not well-documented.Designing the molecule with functional groups that are susceptible to environmental degradation (e.g., ester groups) could be considered in future research if the application allows.
11. Real-time analysis for Pollution Prevention In a laboratory setting, real-time analysis is not typically employed for this scale of synthesis.In a larger-scale production, in-situ monitoring (e.g., using spectroscopy) could be used to track reaction completion and minimize byproduct formation.
12. Inherently Safer Chemistry for Accident Prevention The use of a sealed microwave vial can contain volatile and hazardous reagents like iodomethane, reducing exposure risk. However, the use of ether poses a fire hazard.Replacing ether with a higher flash point solvent for washing would enhance the inherent safety of the procedure.

Stereoselective Synthesis and Chiral Modifications of the Chemical Compound

This compound is an achiral molecule as it does not possess a stereogenic center and has a plane of symmetry. Therefore, its direct synthesis does not require stereoselective control. However, the benzo[e]indole scaffold is a key structural motif in various chiral compounds, and the introduction of chirality can have a profound impact on their biological activity and material properties.

While there is no specific literature on the chiral modification of this compound, we can hypothetically explore strategies to introduce chirality based on known methodologies for related indole derivatives.

Strategies for Introducing Chirality:

Asymmetric Alkylation: One approach could involve the synthesis of a benzo[e]indole precursor with a prochiral center, followed by an asymmetric alkylation. For instance, if one of the methyl groups at the C3 position were replaced with a different substituent, this carbon would become a stereocenter. The synthesis of such a precursor would require a stereoselective method.

Chiral Derivatization: It is theoretically possible to introduce a chiral auxiliary to the benzo[e]indole core. This would result in a diastereomeric mixture that could potentially be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched benzo[e]indole derivative.

Asymmetric Catalysis: A more elegant approach would be to employ a chiral catalyst in the synthesis of a modified benzo[e]indole structure. For example, a chiral phase-transfer catalyst could be used in an alkylation reaction to introduce a substituent at a specific position in an enantioselective manner.

Hypothetical Chiral Modification:

A hypothetical chiral analog of this compound could involve the replacement of one of the C3-methyl groups with a different alkyl or functional group. The synthesis of such a compound would necessitate an asymmetric approach, potentially starting from a chiral ketone in a Fischer indole-type synthesis of the benzo[e]indole core.

It is important to emphasize that these are theoretical considerations, and the feasibility and effectiveness of these strategies would require experimental validation.

Purification and Isolation Techniques for Cationic Organic Compounds

The purification and isolation of this compound, a cationic organic compound, are critical steps to ensure high purity for subsequent applications. The ionic nature of this compound dictates the choice of appropriate techniques.

Common Purification and Isolation Methods:

Precipitation and Filtration: In the documented synthesis, the product is obtained as a solid that precipitates from the reaction mixture upon cooling. nih.gov This solid is then isolated by filtration. This is a common and effective initial purification step, especially if the product is highly crystalline and the impurities are soluble in the reaction medium.

Washing: The isolated solid is typically washed with a suitable solvent to remove residual reactants and byproducts. The choice of solvent is crucial; it should readily dissolve impurities but not the desired product. In the reported synthesis, cold ether is used for this purpose. nih.gov

Recrystallization: This is a powerful technique for purifying solid compounds. It involves dissolving the crude product in a minimal amount of a hot solvent in which it has high solubility, followed by slow cooling to allow the formation of pure crystals. The choice of solvent or solvent system is critical and often determined empirically. For cationic salts, polar solvents like ethanol, methanol, or acetonitrile are often good candidates.

Chromatography:

Column Chromatography: While standard silica (B1680970) gel chromatography can be challenging for highly polar and ionic compounds, reverse-phase chromatography (using a C18-functionalized silica gel) with a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures, often with an added buffer or ion-pairing agent) can be an effective method for purification.

Ion-Exchange Chromatography: This technique is particularly well-suited for ionic compounds. A cation-exchange resin would retain the positively charged this compound, allowing neutral and anionic impurities to be washed away. The desired compound can then be eluted by changing the pH or increasing the ionic strength of the eluent.

Adsorption: Porous polymers and activated carbon can be used to adsorb colored impurities from solutions of organic dyes and related cationic compounds. nih.govrsc.org

Summary of Purification Techniques for Cationic Organic Compounds:

Technique Principle Applicability to this compound
Filtration Separation of a solid from a liquid.Primary isolation method post-synthesis. nih.gov
Washing Removal of soluble impurities from a solid.Used with a non-solvent for the product (e.g., cold ether). nih.gov
Recrystallization Purification based on differences in solubility at different temperatures.Highly effective for obtaining high-purity crystalline material.
Reverse-Phase Chromatography Separation based on hydrophobicity.Suitable for removing less polar or more polar impurities.
Ion-Exchange Chromatography Separation based on charge.Ideal for separating the cationic product from neutral or anionic impurities.
Adsorption Removal of impurities by binding to a solid adsorbent.Useful for decolorization and removing trace organic impurities. nih.govrsc.org

The selection of the most appropriate purification strategy will depend on the nature and quantity of the impurities present in the crude product. A combination of these techniques is often employed to achieve the desired level of purity.

Spectroscopic and Advanced Characterization Approaches for 1,2,3,3 Tetramethylbenzo E Indol 3 Ium Focus on Methodology

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1,2,3,3-Tetramethylbenzo[e]indol-3-ium. By analyzing the magnetic properties of atomic nuclei, a complete picture of the chemical environment, connectivity, and spatial relationships of atoms can be assembled.

One-dimensional ¹H (proton) and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. nih.gov High-resolution techniques allow for the precise measurement of chemical shifts (δ) and coupling constants (J), which are critical for initial structural assignments.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the methyl groups and the aromatic protons of the benzo[e]indole core. The integration of these signals corresponds to the number of protons in each unique environment. For instance, the N-methyl and C2-methyl groups would appear as singlet signals, while the geminal methyl groups at the C3 position would also produce a distinct singlet. The aromatic protons would typically appear as a series of multiplets in the downfield region of the spectrum, with their specific splitting patterns revealing their coupling relationships. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. Key signals would include those for the quaternary carbons of the indole (B1671886) ring system, the carbons of the four methyl groups, and the carbons of the aromatic rings. rsc.org While specific data for this compound is not extensively published, analysis of a closely related structure, 1-Butyl-2,3,3-trimethylindol-1-ium, provides representative chemical shift values. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Trimethylindol-1-ium Analog Data based on 1-Butyl-2,3,3-trimethylindol-1-ium iodide in different deuterated solvents. researchgate.net

¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic Protons7.56 - 7.65mAr-H
N-CH₂ (Butyl)4.65tN-CH₂
C2-CH₃3.10sC2-CH₃
C3-(CH₃)₂1.63sgem-Dimethyl
¹³C NMR (DMSO-d₆, 75 MHz) Chemical Shift (δ, ppm) Assignment
Aromatic/Fused Ring Carbons195.5, 141.5, 140.7, 130.0, 129.4, 123.4, 115.3Ar-C
C2 Carbon54.6C2
C3 Carbon49.7C3
C2-CH₃23.1C2-CH₃
C3-(CH₃)₂17.0gem-Dimethyl

To confirm the assignments made from 1D NMR and to establish the complete bonding network, two-dimensional NMR experiments are employed. These techniques correlate signals from different nuclei, revealing their connectivity through chemical bonds. nih.gov

COSY (Correlation Spectroscopy): This proton-detected experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the aromatic rings, allowing for their sequential assignment. sdsu.edu

HSQC (Heteronuclear Single Quantum Correlation): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for definitively assigning the ¹³C signals for all protonated carbons in the molecule, such as those in the aromatic rings and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu The HMBC spectrum is particularly powerful for identifying quaternary carbons, which are not observed in an HSQC spectrum. For example, correlations would be expected from the protons of the methyl groups to the C2 and C3 quaternary carbons, confirming the core structure of the indol-3-ium cation.

While X-ray crystallography is the definitive method for determining crystal structures, solid-state NMR (ssNMR) spectroscopy offers a complementary approach, especially for materials that are not amenable to single-crystal X-ray diffraction. mdpi.com It provides detailed information on the local chemical environments, molecular conformation, and intermolecular packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of solid samples. Furthermore, ssNMR can probe molecular dynamics and polymorphism, revealing information that is often averaged out in solution-state NMR or static in crystallographic studies. For the this compound salt, ssNMR could be used to analyze the ion-pairing interactions between the cation and its counter-ion in the crystal lattice.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are highly effective for identifying functional groups and providing a unique "molecular fingerprint" for the compound. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uni-siegen.de A vibrational mode is IR-active if it results in a change in the molecule's dipole moment. libretexts.org The IR spectrum of this compound would display a series of absorption bands corresponding to specific bond vibrations.

Key characteristic vibrational modes would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups would be observed in the 3000-2850 cm⁻¹ range.

C=C Stretching: Vibrations associated with the carbon-carbon double bonds within the aromatic and heterocyclic ring system are expected in the 1650-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bonds within the indole core would likely appear in the 1350-1200 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information and are typically found below 1000 cm⁻¹.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (Methyl)3000 - 2850Medium
Aromatic C=C Stretch1620 - 1450Medium-Strong
C-N Stretch1350 - 1200Medium
C-H Bending (Aromatic)900 - 675Strong

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. uni-siegen.de A vibrational mode is Raman-active if it causes a change in the molecule's polarizability. libretexts.org Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. This is particularly true for symmetric vibrations in highly symmetric molecules.

For this compound, Raman spectroscopy would be especially useful for observing the symmetric stretching or "breathing" modes of the aromatic rings, which often give rise to strong and sharp signals. researchgate.net The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule, enhancing the confidence in structural assignments and serving as a unique fingerprint for identification. researchgate.net

Based on a comprehensive search for scientific literature, detailed experimental data regarding the specific spectroscopic and advanced characterization of this compound is not available in the provided search results. While the synthesis of related compounds like 1,1,2,3-tetramethyl-1H-benzo[e]indol-3-ium iodide has been described for applications in nonlinear optics, the specific analytical data required to populate the requested sections on mass spectrometry and electronic spectroscopy for this compound is absent.

Therefore, it is not possible to generate the article with the specified detailed research findings and data tables while strictly adhering to the provided outline and focusing solely on the chemical compound “this compound”. The principles of the methodologies are well-established in the scientific community, but their specific application and the resulting data for this particular compound are not present in the available sources.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

The most powerful tool for elucidating the complete three-dimensional structure of a molecule is single crystal X-ray diffraction. The methodology begins with the growth of a high-quality single crystal of the compound of interest, in this case, a salt of this compound. This is often the most challenging step, requiring careful selection of solvents and crystallization conditions, such as slow evaporation or cooling. mdpi.com

Once a suitable crystal is obtained, it is mounted on a diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a specific pattern based on the arrangement of atoms in the crystal lattice. carleton.edu The positions and intensities of the diffracted beams are collected by a detector. This diffraction data is then processed to calculate an electron density map of the unit cell, from which the positions of the individual atoms can be determined.

For chiral derivatives, single crystal XRD is particularly crucial as it can be used to determine the absolute configuration of the molecule, provided that anomalous dispersion effects are measured, often requiring the presence of a heavy atom in the structure or the use of specific X-ray wavelengths. researchgate.net

The results of a single crystal XRD analysis provide a wealth of information, including:

Molecular Connectivity and Geometry: Precise bond lengths and angles.

Conformation: The exact three-dimensional shape of the molecule in the solid state.

Crystal Packing: How the cations and anions are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking. nih.gov

This detailed structural information is invaluable for understanding the compound's physical and chemical properties. While specific crystallographic data for this compound is not widely published, data for closely related structures, such as 1-Butyl-2,3,3-trimethylindol-1-ium iodide and (E)-2-(4-(dimethyl amino) styryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide (P-BI), illustrate the outputs of such analyses. ias.ac.inresearchgate.net

Table 1: Illustrative Crystallographic Data for Related Indolium Salts
Parameter1-Butyl-2,3,3-trimethylindol-1-ium iodide researchgate.netP-BI ias.ac.in2,3,3-Trimethyl-1-[4-(2,3,3-trimethyl-3H-indol-1-ium-1-yl)butyl]-3H-indol-1-ium diiodide researchgate.net
FormulaC15H22N+·I−C24H27N2+·I−C26H34N22+·2I−
Crystal SystemOrthorhombicMonoclinicMonoclinic
Space GroupPbcaP21P21/c
a (Å)15.631(12)-10.158(2)
b (Å)11.614(8)-12.783(3)
c (Å)16.976(11)-11.096(2)
β (°)90-96.81(3)
Volume (ų)3082(4)-1429.6(5)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have significantly different physical properties, such as solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms.

The methodology for PXRD involves grinding the crystalline sample into a fine, homogeneous powder. This ensures that the crystallites are randomly oriented. The powdered sample is then exposed to a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). carleton.edu The result is a diffractogram, which is a plot of intensity versus 2θ.

Each crystalline phase has a unique PXRD pattern, which serves as a fingerprint for that specific polymorph. frontiersin.org Therefore, by comparing the PXRD pattern of a sample of this compound to a reference pattern, one can determine its crystalline form. If a new polymorph is discovered, it will exhibit a different PXRD pattern.

PXRD is a powerful tool for:

Phase Identification: Identifying the specific crystalline form of a sample.

Purity Analysis: Detecting the presence of other crystalline phases (impurities or other polymorphs).

Polymorph Screening: Systematically searching for new polymorphic forms by crystallizing the compound under various conditions and analyzing the products by PXRD.

Stability Studies: Monitoring changes in the crystalline form of the material over time or under different environmental conditions (e.g., temperature, humidity).

Reactivity, Reaction Mechanisms, and Derivatization Strategies of 1,2,3,3 Tetramethylbenzo E Indol 3 Ium

Electrophilic and Nucleophilic Reactivity of the Indolium Core

The core structure of 1,2,3,3-tetramethylbenzo[e]indol-3-ium possesses a permanent positive charge, rendering the heterocyclic system highly electrophilic. The nitrogen atom, being quaternized, withdraws electron density from the ring system, making the carbon atoms, particularly at the 2-position, susceptible to nucleophilic attack. While direct nucleophilic attack on the aromatic ring is not a primary reaction pathway under typical conditions, the C2 position is activated towards condensation reactions following deprotonation of the adjacent methyl group.

The primary nucleophilic character arises from the methylene (B1212753) base, an intermediate formed upon deprotonation of the C2-methyl group. This intermediate is a powerful nucleophile and is central to the derivatization of the indolium salt. The benzene (B151609) portion of the scaffold can undergo electrophilic substitution reactions, although the conditions must be carefully controlled to avoid degradation of the indolium core.

Table 1: Summary of Reactive Sites in this compound
Reactive SiteType of ReactivityCommon ReactionsNotes
C2-Methyl ProtonsAcidic ProtonsDeprotonation (Acid-Base Reaction)Forms a highly reactive methylene base intermediate.
C2-PositionElectrophilicCondensation Reactions (via Methylene Base)The primary site for building polymethine chains.
Benzo RingAromaticElectrophilic Aromatic SubstitutionCan be functionalized (e.g., sulfonation) to modify solubility or spectral properties.

Protonation/Deprotonation Equilibria and Acid-Base Chemistry of the Indolium Cation

The most significant aspect of the acid-base chemistry of the this compound cation is the acidity of the protons on the methyl group at the C2 position. The adjacent positively charged nitrogen atom strongly enhances the acidity of these protons, facilitating their removal by a base.

This deprotonation results in the formation of a neutral, highly reactive intermediate known as a methylene base (1,3,3-trimethyl-2-methylene-2,3-dihydro-1H-benzo[e]indole). This equilibrium is fundamental to the use of indolium salts in synthesis. The reaction is typically carried out in the presence of a mild base, such as pyridine (B92270) or triethylamine, which is sufficient to shift the equilibrium towards the methylene base, allowing it to react with various electrophiles. The position of this equilibrium is highly dependent on the solvent and the base used.

Rearrangement Reactions and Isomerization Pathways

The this compound cation features a stable, aromatic benzo-fused indole (B1671886) ring system. Due to this aromatic stability and the presence of a quaternary C3 carbon, the core scaffold is generally resistant to rearrangement reactions under standard synthetic conditions. Isomerization pathways are not a prominent feature of its chemistry. While related indole structures can undergo complex rearrangements, particularly during their synthesis (e.g., Fischer indole synthesis), the pre-formed, fully substituted benzo[e]indolium (B1264472) cation does not typically engage in such transformations. Its reactivity is channeled through the functional groups attached to the core, primarily the C2-methyl group.

Ring-Opening and Ring-Closing Metathesis Involving the Benzo[e]indole Scaffold

Ring-closing metathesis (RCM) has become a powerful strategy for the synthesis of various nitrogen-containing heterocycles. nih.govrsc.org RCM is primarily employed in the construction of the indole or benzo[e]indole ring system from appropriately designed acyclic diene precursors, rather than as a reaction of the pre-formed aromatic cation itself. researchgate.net For instance, a precursor containing an aniline (B41778) and two alkenyl chains could be cyclized using a ruthenium-based catalyst like the Grubbs catalyst to form a dihydroindole derivative, which can then be aromatized.

Conversely, ring-opening metathesis (ROM) or ring-opening metathesis polymerization (ROMP) is not a characteristic reaction of the stable, aromatic benzo[e]indole scaffold. rsc.orgmdpi.com These reactions require strained cyclic olefins as substrates, a feature that the aromatic benzo[e]indolium cation lacks. The high resonance stabilization energy of the heterocyclic system precludes ring-opening pathways under metathesis conditions.

Functionalization of the Indolium Ring System through Substitution Reactions

Functionalization of the this compound ring system can be achieved through several pathways. The most common and synthetically useful functionalization occurs at the C2-methyl group, which, as discussed, is the site for building the polymethine chains of cyanine (B1664457) dyes.

Beyond this, substitution reactions can be performed on the benzene portion of the molecule. Electrophilic aromatic substitution, such as sulfonation, can be carried out to introduce functional groups that modulate the physical properties of the resulting molecule, such as its solubility in water. These substitutions generally occur before the final quaternization and dye-forming condensation steps.

Formation of Polymethine and Cyanine Dyes from the Indolium Precursor

The primary application of this compound salts is as precursors for the synthesis of polymethine and, most notably, cyanine dyes. ciac.jl.cn These dyes are characterized by a long conjugated system consisting of two heterocyclic nuclei linked by a polymethine chain. The length and composition of this chain determine the absorption and emission properties of the dye.

The synthesis begins with the deprotonation of the C2-methyl group of the indolium salt to form the nucleophilic methylene base. This intermediate then reacts with a suitable electrophilic coupling partner that provides the atoms for the polymethine bridge. For example, the reaction of two equivalents of the indolium salt with one equivalent of an orthoester (like triethyl orthoformate) leads to the formation of a trimethine (carbocyanine) dye. The extensive π-conjugation in the final dye molecule is responsible for its strong absorption of light in the visible and near-infrared regions of the spectrum. mdpi.comresearchgate.net

Table 2: Key Reactants in Cyanine Dye Synthesis
Compound TypeRoleExample Structure/Name
Indolium CationMethylene Base PrecursorThis compound
Methylene BaseNucleophile1,3,3-Trimethyl-2-methylene-2,3-dihydro-1H-benzo[e]indole
Bridging AgentElectrophileTriethyl orthoformate, Malondialdehyde dianil, N,N'-Diphenylformamidine

The formation of the polymethine chain in cyanine dyes relies on condensation reactions between the methylene base and various electrophiles. osi.lv The choice of electrophile dictates the length and structure of the resulting chain.

Condensation with Aldehydes: A common reaction involves the Knoevenagel-type condensation of the methylene base with an aromatic aldehyde. This reaction typically occurs in the presence of a catalyst like acetic anhydride (B1165640) or pyridine and results in the formation of styryl dyes, where the indolium ring is connected to the aromatic aldehyde moiety by a vinyl bridge.

Condensation with Carboxylic Acid Derivatives and Equivalents: More complex cyanine dyes are formed using reagents that can link two indolium units.

Trimethine Dyes (Carbocyanines): These are synthesized using reagents equivalent to a one-carbon electrophile, such as triethyl orthoformate or N,N'-diphenylformamidine. The reaction involves the sequential addition of two molecules of the methylene base.

Pentamethine Dyes (Dicarbocyanines): These require a three-carbon bridging agent. A common reagent is malondialdehyde dianil hydrochloride, which condenses with two equivalents of the indolium salt to create a five-carbon conjugated chain between the two heterocycles.

Heptamethine Dyes (Tricarbocyanines): A five-carbon bridging agent, such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride, is used to react with two equivalents of the indolium salt, yielding a seven-carbon polymethine bridge. researchgate.net

These condensation reactions are versatile and allow for the synthesis of a vast library of dyes with finely tuned optical properties. researchgate.net

Table 3: Examples of Condensing Agents and Resulting Dye Classes
Condensing AgentNumber of Bridge Carbons ProvidedResulting Dye Class
Aromatic Aldehyde (e.g., Benzaldehyde)1 (forms a vinyl link)Styryl Dye
Triethyl Orthoformate1Trimethine Cyanine (Carbocyanine)
Malondialdehyde Dianil3Pentamethine Cyanine (Dicarbocyanine)
N-[5-(Phenylamino)-2,4-pentadienylidene]aniline5Heptamethine Cyanine (Tricarbocyanine)

Chain Elongation and Unsymmetrical Dye Synthesis

The this compound cation is a key building block in the synthesis of unsymmetrical cyanine dyes. Its reactive 2-methyl group readily undergoes condensation reactions with various electrophilic intermediates, enabling the elongation of the polymethine chain and the creation of complex dye structures. A common strategy for synthesizing unsymmetrical cyanine dyes involves a two-step process often referred to as the "hemicyanine method". unito.it

The initial step involves the reaction of the this compound salt with a suitable reagent to form a hemicyanine intermediate. This is followed by the reaction of the hemicyanine with a second, different heterocyclic quaternary salt that possesses a nucleophilic methylene group. unito.it The reaction conditions for this second step are typically milder to ensure the formation of the desired unsymmetrical dye. unito.it

A variety of reagents can be used to provide the polymethine bridge, depending on the desired chain length. For instance, trimethine dyes can be synthesized using reagents like N,N-dimethylformamide in the presence of phosphorus oxychloride (a modified Vilsmeier reaction), while pentamethine and heptamethine dyes can be prepared using reagents such as tetraethoxypropane and 1-(dimethylamino)-5-formyl-1,3-butadiene, respectively. unito.itresearchgate.net The synthesis of an unsymmetrical cyanine dye, NIC, was achieved by reacting a heterocyclic salt with N-[5-(phenylamino)-2,4-pentadienylidene] aniline monohydrochloride, resulting in a 58% yield. nih.gov

The general mechanism for these condensation reactions involves the deprotonation of the active methyl group on the indolium ring to form a reactive methylene base. This nucleophile then attacks the electrophilic carbon of the polymethine chain linker, leading to the formation of the extended, conjugated system of the cyanine dye. The choice of the second heterocyclic nucleus allows for the fine-tuning of the dye's photophysical properties, such as its absorption and emission wavelengths.

Reagent for Polymethine Bridge Resulting Dye Type Reference
N,N-dimethylformamide with POCl₃Trimethine Cyanine unito.itresearchgate.net
TetraethoxypropanePentamethine Cyanine unito.it
1-(dimethylamino)-5-formyl-1,3-butadieneHeptamethine Cyanine unito.it
N-[5-(phenylamino)-2,4-pentadienylidene] aniline monohydrochloridePentamethine Cyanine nih.gov

Photochemical Reactivity and Excited State Transformations

The photochemical reactivity and excited-state transformations of this compound are central to its applications in various light-mediated technologies. The core of its photochemical behavior lies in the electronic transitions within the extended π-conjugated system of the benzo[e]indolium moiety. Upon absorption of light, the molecule is promoted from its ground state (S₀) to an electronically excited state (S₁ or higher).

For many indole derivatives, the lowest singlet excited states are often referred to as ¹Lₐ and ¹Lₑ, which can be nearly degenerate in energy. nih.govuniroma1.it The relative energies of these states can be influenced by the solvent polarity, with the more polar ¹Lₐ state being stabilized in polar environments. nih.gov This can lead to complex relaxation dynamics and solvent-dependent fluorescence properties. nih.govuniroma1.it

In the context of dye synthesis, the indolium cation often acts as an electron acceptor. In donor-acceptor type dyes, photoexcitation can lead to an intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the indolium moiety. researchgate.net This charge separation in the excited state is a critical process in applications such as dye-sensitized solar cells. uea.ac.ukuea.ac.uk Theoretical calculations on some indolium-based dyes indicate a high degree of charge separation in the excited state, which is a desirable characteristic for efficient charge transfer. uea.ac.ukuea.ac.uk

The excited state can deactivate through several pathways, including fluorescence (radiative decay), internal conversion, and intersystem crossing to a triplet state. The fluorescence quantum yield of unsymmetrical cyanine dyes derived from indolium precursors can be highly sensitive to the molecular environment. nih.gov In fluid solutions, these dyes often exhibit very low fluorescence quantum yields due to efficient non-radiative decay pathways, such as torsional motion around the polymethine bridge. nih.gov However, when the conformational freedom is restricted, for example, in viscous media or when bound to biomolecules, the fluorescence quantum yield can be significantly enhanced. nih.gov

Excited State Property Description Significance References
Electronic Excited StatesPrimarily the ¹Lₐ and ¹Lₑ states, with energies influenced by solvent polarity.Determines the absorption and emission characteristics of the molecule. nih.govuniroma1.it
Intramolecular Charge Transfer (ICT)Photoinduced electron transfer from a donor to the indolium acceptor.Crucial for applications in photovoltaics and sensing. researchgate.netuea.ac.ukuea.ac.uk
Environmental Sensitivity of FluorescenceThe fluorescence quantum yield is highly dependent on the rigidity of the environment.Forms the basis for "fluorogenic" probes that light up upon binding. nih.gov

Electrochemical Behavior and Redox Chemistry of the Indolium Cation

The electrochemical behavior and redox chemistry of the this compound cation are important for understanding its stability and its potential use in electronic and photoelectronic devices. The indolium cation itself is an electron-deficient species, which makes it susceptible to reduction.

The reduction of the indolium cation typically involves the addition of an electron to the π-system, which can lead to the formation of a neutral radical species. The stability of this radical will depend on the extent of delocalization of the unpaired electron over the aromatic system. In some cases, the reduction can be reversible, while in others, it may be followed by subsequent chemical reactions.

The incorporation of redox-inactive metal cations into the structure of complexes containing redox-active organic components can modulate the redox properties of the organic moiety. researchgate.net While not directly studying the this compound cation, this principle suggests that its redox behavior could be tuned by the presence of nearby metal ions.

The electrochemical properties of related heterocyclic cations have been investigated. For instance, the reduction of benzo nih.govuniroma1.ituea.ac.ukdithiazolylium and its selenium analogues leads to the formation of the corresponding radicals. nih.gov This suggests that the reduction of the benzo[e]indolium cation would likely follow a similar pathway, generating a neutral radical.

Electrochemical Process Description Controlling Factors Relevance
Reduction of Indolium CationAddition of an electron to the π-system to form a neutral radical.Substituents on the aromatic rings, solvent, and counter-ion.Stability of the cation and its use in electronic applications.
Modulation of Redox PotentialThe ease of reduction or oxidation can be tuned by structural modifications.Electron-donating or -withdrawing groups, and the presence of metal ions.Optimization of performance in devices like dye-sensitized solar cells.

Computational and Theoretical Investigations of 1,2,3,3 Tetramethylbenzo E Indol 3 Ium

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and other electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules in their ground state. researchgate.net A typical DFT study would determine the optimized molecular geometry, vibrational frequencies, and properties such as dipole moment and partial atomic charges. academie-sciences.fr Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and electronic transitions. researchgate.net

Despite the utility of this method, no specific DFT studies detailing the ground state properties of 1,2,3,3-Tetramethylbenzo[e]indol-3-ium have been published. Therefore, data on its optimized bond lengths, bond angles, or HOMO-LUMO gap are not available.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often used to obtain highly accurate energies and properties, sometimes as a benchmark for less computationally expensive methods like DFT. They are particularly useful for determining precise ionization potentials and electron affinities. nih.gov

A literature search did not yield any studies that have applied high-accuracy ab initio methods to determine the electronic structure of this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for studying the electronic excited states of molecules. uc.pt It is commonly used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Visible spectroscopy, and oscillator strengths, which relate to the intensity of the absorption. researchgate.net This analysis helps in understanding the nature of electronic transitions (e.g., π→π*).

No published TD-DFT studies were found for this compound. Consequently, theoretical UV-Vis spectra, excited state energies, and characterizations of its electronic transitions are not available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

A critical prerequisite for accurate MD simulations is a well-parameterized force field, which is a set of potential energy functions and associated parameters that describe the interactions between atoms. uiuc.edu For novel molecules like this compound, a specific force field would need to be developed. This process typically involves using quantum mechanics (QM) calculations to derive bonded parameters (bond lengths, angles, dihedrals) and partial atomic charges. frontiersin.orgnih.gov The resulting force field is then validated by comparing simulated properties against QM or experimental data.

There are no specific, validated force field parameters for this compound or closely related indolium systems available in the literature. The development of such parameters would be the first step in conducting reliable MD simulations.

MD simulations are particularly powerful for investigating how a molecule interacts with its environment, such as a solvent. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study the structure of the solvation shell, the formation of hydrogen bonds, and the influence of the solvent on the molecule's conformation.

As no force field parameters or MD studies have been published for this compound, there is no available research on its solvation dynamics or specific intermolecular interactions derived from simulation.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing insights that complement and guide experimental work. For this compound, ab initio and density functional theory (DFT) methods can be employed to forecast its nuclear magnetic resonance (NMR) chemical shifts, vibrational spectra (infrared and Raman), and electronic transitions (UV-Vis absorption and fluorescence). These computational approaches allow for a detailed understanding of the electronic structure and its influence on the spectroscopic behavior of the molecule.

Computational NMR Chemical Shift Prediction

The prediction of NMR chemical shifts through computational methods has become a valuable tool in the structural elucidation of organic molecules. researchgate.netnih.govmdpi.com For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. These calculations are typically performed by optimizing the molecular geometry and then using methods like the Gauge-Including Atomic Orbital (GIAO) method. elsevierpure.com The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining accurate predictions that correlate well with experimental data. elsevierpure.com

The calculated chemical shifts are often referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra. elsevierpure.com By analyzing the computed values, one can assign the resonances in the experimental spectrum and gain insights into the electronic environment of each nucleus. For instance, the positive charge on the quaternary nitrogen in this compound is expected to significantly influence the chemical shifts of the neighboring carbon and hydrogen atoms, a feature that can be quantitatively assessed through computation.

Below is a hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar indolium structures calculated using DFT.

Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃3.8535.2
C1-CH₃2.9015.8
C3-(CH₃)₂1.7525.4
C4-H7.80128.5
C5-H7.65125.0
C6-H7.95130.2
C7-H8.10129.8
C8-H7.70122.5
C9-H8.30115.0
C1-145.3
C2-195.1
C3-55.6
C3a-132.8
C3b-128.1
C9a-140.7
C9b-138.2

Note: These are illustrative values and have not been derived from a specific quantum chemical calculation on this compound.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly DFT, are widely used to calculate the harmonic vibrational frequencies of molecules. nih.govresearchgate.net For this compound, these calculations can predict the positions and intensities of the bands in its IR and Raman spectra.

The calculation of vibrational frequencies is typically performed after a geometry optimization, as the frequencies are sensitive to the molecular structure. The results of these calculations are a set of vibrational modes, each with a corresponding frequency and intensity (for IR) or activity (for Raman). faccts.de It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods, thereby improving the agreement with experimental data. researchgate.net

The predicted spectra can aid in the interpretation of experimental data by assigning specific vibrational modes to the observed absorption bands. For example, the calculations would distinguish the stretching and bending modes of the methyl groups from the vibrations of the benzo[e]indole core.

Below is an interactive data table presenting hypothetical calculated vibrational frequencies for key functional groups in this compound.

Predicted Vibrational Frequencies

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Activity (Å⁴/amu)
Aromatic C-H Stretch3100-300050-100
Aliphatic C-H Stretch2980-285080-120
C=N⁺ Stretch1650-1620150-200
Aromatic C=C Stretch1600-1450200-300
CH₃ Bending1470-137030-70
Aromatic C-H Bend900-67510-40

Note: These are illustrative values based on typical frequency ranges for the specified functional groups and are not the result of a direct calculation on this compound.

UV-Vis Absorption and Fluorescence Emission Wavelength Predictions

The electronic properties of this compound, particularly its color and fluorescence, can be investigated using time-dependent density functional theory (TD-DFT). mdpi.com This method allows for the calculation of the electronic transitions between the ground state and excited states, which correspond to the absorption of light in the UV-Vis spectrum. nih.gov

TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of the electronic transitions. mdpi.com For fluorescent molecules like many indolium derivatives, computational methods can also be used to predict the fluorescence emission wavelength. This is typically achieved by optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state. mdpi.comnih.gov

These predictions are invaluable for the design of new dyes and fluorescent probes, as they allow for the in-silico screening of compounds with desired photophysical properties. For this compound, which is a component of some cyanine (B1664457) dyes, TD-DFT calculations can help in understanding how structural modifications would affect its absorption and emission spectra. researchgate.net

The following table provides hypothetical TD-DFT predicted absorption and emission data for this compound, reflecting typical values for related benzo[e]indolium (B1264472) cyanine dyes.

Predicted Electronic Transition Properties

PropertyPredicted Value
Maximum Absorption Wavelength (λmax)485 nm
Molar Extinction Coefficient (ε)65,000 M⁻¹cm⁻¹
Maximum Fluorescence Emission Wavelength (λem)510 nm
Fluorescence Quantum Yield (ΦF)0.45

Note: These are illustrative values based on the known properties of similar benzo[e]indolium-based dyes and are not from a specific calculation on this compound.

Reaction Mechanism Studies through Potential Energy Surface Exploration

Understanding the mechanism of chemical reactions involving this compound is crucial for controlling reactivity and designing new synthetic pathways. Computational chemistry provides a powerful framework for exploring reaction mechanisms by mapping the potential energy surface (PES) of a reaction. The indole (B1671886) nucleus is known to undergo electrophilic substitution, and similar reactivity can be anticipated for the benzo[e]indole system. bhu.ac.innih.govresearchgate.netsemanticscholar.org

Transition State Localization and Reaction Pathway Mapping

A key aspect of studying a reaction mechanism computationally is the localization of transition states (TS), which are the energy maxima along the reaction coordinate. researchgate.net Various algorithms exist for finding transition states, which connect the reactants and products on the potential energy surface. By identifying the reactants, intermediates, transition states, and products, a detailed reaction pathway can be mapped out.

For reactions involving the this compound precursor, such as alkylation or other electrophilic attacks on the neutral 2,3,3-trimethyl-3H-benzo[e]indole, computational studies can elucidate the preferred sites of reaction and the associated energy barriers. sciencedaily.com For instance, calculations can determine whether an electrophile would preferentially attack the C4 or C5 position of the benzo ring or another position on the indole core. sciencedaily.com The calculated activation energies associated with the transition states for different pathways can explain the experimentally observed regioselectivity. researchgate.netmit.edu

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. researchgate.net An IRC analysis involves following the path of steepest descent from the transition state downhill to the reactants and products on the potential energy surface. This confirms that the located transition state indeed connects the intended reactants and products.

The IRC path provides a detailed picture of the geometric changes that occur during the reaction, showing how bond lengths and angles evolve as the system moves from reactants, through the transition state, to the products. This analysis is fundamental for a complete understanding of the reaction mechanism at a molecular level. For a reaction such as the formation of this compound via N-alkylation of the corresponding benzo[e]indole, an IRC analysis would trace the approach of the alkylating agent, the formation of the new N-C bond, and the subsequent relaxation of the molecule to its final product geometry. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For analogues of this compound, which are part of the broader class of cyanine and indoline (B122111) dyes, QSPR studies are instrumental in predicting various properties, thereby guiding the rational design of new dyes with tailored characteristics.

Research in the field of dye-sensitized solar cells (DSSCs) has led to the development of robust, externally validated QSPR models for several classes of organic dyes, including indolines. nih.gov These models are typically built using two-dimensional descriptors with clear physicochemical interpretations, which allows for a direct understanding of how molecular structure influences properties like the maximum absorption wavelength (λmax). nih.gov For instance, a study on various organic dyes for DSSCs developed multi-descriptor models for different dye classes, including a four-descriptor model specifically for indoline-based dyes. nih.gov Such models are crucial for predicting the light-harvesting efficiency of new potential sensitizer (B1316253) dyes.

The general approach in these QSPR studies involves several key steps:

Dataset Curation: A diverse set of analogue molecules with experimentally determined properties is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors representing the constitutional, topological, geometrical, and electronic features of the molecules are calculated.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a predictive model. For example, in the study of organic dyes for DSSCs, the best subset selection approach was used to identify the most relevant descriptors for each class of dye. nih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

For cyanine dyes, a class that includes benzo[e]indolium derivatives, theoretical modeling of absorption and fluorescent characteristics is a significant area of research. mdpi.com DFT and TD-DFT calculations are often used to predict spectroscopic properties. mdpi.com However, the accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com QSPR can complement these quantum chemical calculations by providing a statistical framework to correlate calculated molecular descriptors with experimental data, potentially leading to more accurate and efficient prediction of properties for a large number of analogues.

Table 1: Representative Molecular Descriptors in QSPR Studies of Dyes

Descriptor TypeExample DescriptorsProperty Influenced
Constitutional Molecular Weight, Atom CountGeneral physicochemical properties
Topological Connectivity Indices, Shape IndicesMolecular size and branching
Geometrical 3D-MoRSE descriptors, WHIM descriptorsMolecular shape and 3D structure
Electronic HOMO/LUMO energies, Dipole MomentAbsorption spectra, Reactivity
Physicochemical LogP, Molar RefractivitySolubility, Bioavailability

Table 2: Conceptual QSPR Model for Absorption Maxima (λmax) of Indoline Dyes

This table is a conceptual representation based on general findings in the literature and does not represent a specific published model.

Model TermDescriptorCoefficientContribution to λmax
Intercept -(Value)Baseline λmax
Term 1 A descriptor related to the extent of π-conjugation+ (Positive)Increases λmax (red-shift)
Term 2 A descriptor representing steric hindrance- (Negative)Decreases λmax (blue-shift)
Term 3 A descriptor for electron-donating strength of a substituent+ (Positive)Increases λmax (red-shift)
Term 4 A descriptor for the polarity of the molecule+/- (Variable)Can cause red or blue shift depending on the system

Advanced Materials and Non Biological Applications Derived from 1,2,3,3 Tetramethylbenzo E Indol 3 Ium

Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The development of high-performance organic electronic devices, such as OLEDs and OPVs, is highly dependent on the design of novel organic semiconductors that facilitate efficient charge transport and luminescence. The indoloindole scaffold, structurally related to benzo[e]indolium (B1264472), has been identified as a promising building block for such materials. nih.govresearchgate.net

Efficient injection and transport of charge carriers (holes and electrons) are critical for the performance of OLEDs. beilstein-journals.org Hole-Transporting Materials (HTMs) are essential components that facilitate the movement of positive charges from the anode into the emissive layer. rsc.orgrsc.org Derivatives of fused indole (B1671886) structures, such as indolo[2,3-b]indole, have been successfully incorporated into emitters for OLEDs, demonstrating their utility in the core functional components of these devices. nih.govresearchgate.net These molecules can be designed as part of donor-acceptor systems in Thermally Activated Delayed Fluorescence (TADF) emitters, which are capable of harvesting both singlet and triplet excitons to achieve high quantum efficiencies. nih.govresearchgate.net For instance, TADF emitters using an indolo[2,3-b]indole donor have achieved high photoluminescence quantum yields (up to 92%) and external quantum efficiencies in OLEDs of over 19%. nih.gov The stable, electron-rich nature of the indole core makes it an excellent hole-transporting unit. researchgate.net The benzo[e]indolium structure, with its inherent positive charge and extensive π-conjugation, offers a robust framework that could be functionalized to create materials with bipolar charge transport properties, making them suitable for use as host materials in phosphorescent OLEDs. rsc.orgresearchgate.net

The core function of a Hole-Transporting Material (HTM) is to efficiently accept holes from the anode and transport them to the emissive layer or the active layer in a solar cell. rsc.org Materials based on triphenylamine (B166846) and carbazole (B46965) have traditionally been used for this purpose. researchgate.net However, recent research has focused on developing novel heterocyclic compounds to enhance performance and stability. Indoloindole-based systems have emerged as a superior class of HTMs for perovskite solar cells, a type of OPV. researchgate.net The planar and rigid structure of the indoloindole core promotes strong π-π stacking interactions between molecules, which facilitates efficient intermolecular charge hopping and leads to high hole mobility. researchgate.net This structural motif allows for the creation of highly stable and efficient HTMs that can surpass the performance of traditional materials. researchgate.net Given these successes, derivatives of 1,2,3,3-Tetramethylbenzo[e]indol-3-ium are promising candidates for development as next-generation HTMs for both OLEDs and OPV applications.

Application in Optical Data Storage and High-Density Information Recording

Optical data storage relies on materials that can change their physical properties, such as absorption or fluorescence, in response to light. mdpi.com Photochromic compounds, which undergo reversible transformations between two isomers with distinct absorption spectra upon irradiation with different wavelengths of light, are leading candidates for this technology. researchgate.net This bistability allows for the writing, reading, and erasing of data at the molecular level, offering the potential for ultra-high-density, three-dimensional data storage. researchgate.net

Diarylethenes are a well-studied class of photochromic compounds that exhibit high thermal stability and fatigue resistance, making them suitable for optical memory applications. The principle involves a light-induced cyclization/cycloreversion reaction that switches the molecule between a colorless "open" form and a colored "closed" form. The state of the molecule (open or closed) can be read by probing its absorption or fluorescence spectrum, representing a binary digit (0 or 1). While specific research on this compound for this purpose is not yet prevalent, the benzo[e]indolium scaffold is a key component of many organic dyes. The electronic properties of such dye molecules can be engineered to induce photochromic behavior, making them potential candidates for optical data storage media. The inherent positive charge and aromatic system of the benzo[e]indolium cation could be functionalized with appropriate photo-switchable moieties to create novel materials for high-density information recording.

Advanced Chemical Sensors and Probes (excluding biological analytes)

The development of selective and sensitive chemical sensors is crucial for environmental monitoring to detect pollutants at trace levels. Benzo[e]indolium derivatives have been successfully developed as fluorescent probes that exhibit changes in their light-emitting properties upon binding to specific analytes. researchgate.net This signaling mechanism allows for the detection of environmentally relevant ions in aqueous media.

Anions such as cyanide are highly toxic and their detection in drinking water is a priority for public health. Fluorescent probes based on the benzo[e]indolium core have been designed for the ratiometric detection of cyanide ions in water. researchgate.net In one such design, the cyanide ion performs a nucleophilic attack on the electrophilic carbon of the indolium ring. This disrupts the π-conjugated system of the molecule, leading to a distinct change in its fluorescence emission, and a visible color change. researchgate.net These probes demonstrate high selectivity and sensitivity, with detection limits reported as low as 51 nM, which is well below the World Health Organization's maximum permitted level of 1.9 µM for cyanide in drinking water. researchgate.net

Similarly, indole-based chemosensors have been developed for the detection of various metal ions. bohrium.comresearchgate.net These sensors can be designed to show a "turn-on" fluorescence response in the presence of specific cations like Zn²⁺, Cu²⁺, and Al³⁺. bohrium.com The binding of the metal ion to a receptor site on the molecule alters its electronic structure, leading to a significant enhancement of fluorescence. Such systems have shown excellent selectivity and low detection limits, demonstrating their potential for monitoring heavy metal contamination in environmental samples. bohrium.com

Performance of Indole and Benzo[e]indolium-Based Chemical Sensors
Sensor Core StructureTarget AnalyteDetection MethodDetection LimitReference
Benzo[e]indoliumCyanide (CN⁻)Ratiometric Fluorescence51 nM researchgate.net
Indole-based ReceptorZinc (Zn²⁺)Turn-on Fluorescence0.056 µM bohrium.com
Indole-based ReceptorCopper (Cu²⁺)UV-Vis Spectroscopy0.57 µM bohrium.com
Indole-based ReceptorAluminum (Al³⁺)UV-Vis Spectroscopy0.45 µM bohrium.com

The development of materials that respond to changes in acidity is important for various chemical processes and environmental monitoring. Indole derivatives have been shown to function as effective pH-responsive fluorescent probes. researchgate.net The sensing mechanism relies on the protonation and deprotonation of nitrogen atoms within the indole structure. As the pH of the environment changes, the protonation state of the molecule is altered, which in turn modifies its intramolecular charge transfer (ICT) characteristics and, consequently, its fluorescence emission. researchgate.net

These probes can act as "turn-off" fluorescent sensors, where fluorescence is strong at neutral or basic pH but is quenched upon protonation in acidic conditions. researchgate.net This response can be highly reversible and selective. Such systems exhibit a linear response over specific pH ranges, allowing for quantitative measurement of acidity. The inherent properties of the this compound scaffold could be harnessed to design robust pH sensors for non-biological applications, such as monitoring industrial effluents or chemical reaction conditions.

Fluorescent Labels and Imaging Agents in Materials Science (excluding biological imaging)

The inherent fluorescence of dyes derived from the benzo[e]indolium core makes them suitable candidates for use as probes and labels in materials science. Their emission properties can be sensitive to the local environment, allowing for the characterization of material properties and the detection of defects.

Polymer and Material Defect Detection

While direct studies specifying this compound for defect detection are limited, the principles of fluorescence spectroscopy and the properties of related benzo[e]indole dyes suggest a strong potential in this area. Dyes incorporating the benzo[e]indolium structure can be dispersed within a polymer matrix. The fluorescence quantum yield and emission lifetime of these dye molecules are highly dependent on their immediate surroundings.

In a pristine, well-ordered polymer, the dye exhibits a characteristic fluorescence profile. However, the presence of microscopic defects such as cracks, voids, or regions of high mechanical stress can alter the local polarity and molecular rigidity around the dye. These changes can open new non-radiative decay pathways for the excited state of the dye, leading to a decrease in fluorescence intensity (quenching) or a shift in the emission wavelength. By monitoring these fluorescence changes across a material's surface, it is possible to map out and identify areas of failure or fatigue long before they are visible to the naked eye. This technique is invaluable for the non-destructive testing of advanced composite materials, coatings, and thin films.

Flow Cytometry and Sorting in Industrial Processes

Flow cytometry is a technique used to detect and measure the physical and chemical characteristics of a population of cells or particles. In an industrial context, this technology can be adapted to sort microscopic particles, such as polymer microspheres, droplets in emulsions, or other manufactured microparticles, with high throughput.

For this purpose, particles can be labeled with a fluorescent dye. Benzo[e]indolium-based dyes, with their typically high absorption coefficients and good fluorescence quantum yields, are excellent candidates for such labels. The particles are stained with the dye and then passed in a single file through a laser beam. The resulting fluorescence emission is collected by detectors, allowing for the rapid sorting of particles based on size, composition, or the concentration of the fluorescent label. This has applications in quality control for manufacturing processes, such as ensuring the uniformity of microspheres used in chromatography or the consistent composition of droplets in cosmetic or food emulsions.

Photosensitizers in Photocatalysis and Organic Synthesis (excluding biological applications)

Photosensitizers are molecules that produce a chemical change in another molecule after absorbing light. Derivatives of benzo[e]indole have demonstrated the ability to act as potent photosensitizers, a property that can be redirected from biological applications to industrial photocatalysis and specialized organic synthesis.

The mechanism often involves the photosensitizer absorbing a photon, which elevates it to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. From this triplet state, it can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

This production of singlet oxygen is a powerful tool for non-biological applications. nih.gov For instance, it can be used in advanced oxidation processes for water treatment, where singlet oxygen effectively degrades persistent organic pollutants, such as pesticides and industrial dyes, into less harmful substances. In organic synthesis, singlet oxygen generated via a benzo[e]indolium photosensitizer can participate in specific and controlled reactions, including [4+2] and [2+2] cycloadditions and ene reactions, which are valuable for creating complex molecular architectures in the pharmaceutical and fine chemical industries.

Nonlinear Optical (NLO) Materials Based on Indolium Derivatives

Nonlinear optical (NLO) materials are of significant interest for applications in optical data storage, information processing, and integrated photonics. researchgate.net Organic materials, particularly those with a Donor-π-Acceptor (D-π-A) structure, are highly promising due to their large NLO responses and molecular tailorability. The benzo[e]indol-3-ium cation has been identified as a potent electron-accepting group in the design of such NLO materials. researchgate.netmdpi.com Its inclusion in a D-π-A chromophore helps to reduce the bond length alternation along the conjugated bridge, which in turn increases the first-order hyperpolarizability (β), a key measure of molecular NLO activity. mdpi.com

Second Harmonic Generation (SHG) and Two-Photon Absorption (TPA) Materials

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a non-centrosymmetric material and are "combined" to generate a new photon with twice the frequency (and half the wavelength) of the initial photons. Research has shown that iodide salts featuring benzo[e]indol cations as the electron-withdrawing group exhibit exceptionally high SHG efficiencies. For example, specific derivatives have demonstrated SHG intensities hundreds of times greater than that of urea, a standard reference material for NLO comparisons. researchgate.net

Two-Photon Absorption (TPA) is another NLO process where a molecule absorbs two photons simultaneously, reaching an excited state that would typically require a single photon of much higher energy. Benzoindolic squaraine (BIS) dyes, which incorporate the benzo[e]indolium core, have been specifically engineered for large TPA cross-sections (δ). By extending the π-framework and modifying the core with non-conjugated donor/acceptor groups, researchers have achieved TPA cross-section values exceeding 12,000 GM (Goeppert-Mayer units), making them highly efficient for TPA-based applications. researchgate.netrsc.org

Table 1: Nonlinear Optical Properties of Benzo[e]indolium Derivatives
Compound NameNLO PropertyMeasured ValueReference MaterialReference Value
(E)-2-(4-hydroxy-3-methoxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide (1-TB)SHG Intensity760x UreaUrea1x
(E)-2-(3,4-dihydroxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide (2-TB)SHG Intensity580x UreaUrea1x
Methoxyl-modified Benzoindolic Squaraine (BIS-1)TPA Cross-section (δ)>12,000 GM--

Application as Components in Functional Nanomaterials

The robust optical and electronic properties of this compound derivatives make them prime candidates for integration into functional nanomaterials. By combining these organic molecules with nanoscale structures, new hybrid materials with enhanced or novel capabilities can be created.

One potential application is in the development of highly fluorescent nanoparticles. The benzo[e]indolium dye can be encapsulated within a silica (B1680970) or polymer nanoparticle shell, protecting it from environmental quenching and improving its photostability. These bright, stable nanoprobes could be used as tracers in microfluidics to study complex flow dynamics or as security markers embedded in inks or materials, detectable only under specific illumination.

Furthermore, nanocrystals of the NLO-active benzo[e]indolium salts can be synthesized and embedded within a transparent polymer matrix. This creates a composite material with a significant macroscopic NLO response, suitable for fabricating components for optical switches, frequency converters, or high-density 3D optical data storage systems. The use of nanoparticles allows for easier processing and integration compared to growing large single crystals.

Table of Compounds

Abbreviation / Trivial NameSystematic Name
-This compound
1-TB(E)-2-(4-hydroxy-3-methoxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide
2-TB(E)-2-(3,4-dihydroxystyryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide
BIS-1Methoxyl-modified Benzoindolic Squaraine
-Urea

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

There is no available research data on the use of this compound as a linker, guest molecule, or counterion within the structure of MOFs or COFs.

Surface Modification and Nanoparticle Conjugation

Specific examples and detailed research findings on the use of this compound for the surface modification of materials or for conjugation to nanoparticles for non-biological applications are not documented in the current body of scientific literature.

Emerging Research Directions and Future Challenges in 1,2,3,3 Tetramethylbenzo E Indol 3 Ium Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The classical approach to synthesizing the benzo[e]indole core often relies on the Fischer indole (B1671886) synthesis. google.comorganic-chemistry.orgrsc.orgrsc.org This venerable reaction involves the condensation of an arylhydrazine with a suitable ketone under acidic conditions. google.comrsc.org For 1,2,3,3-tetramethyl-3H-benzo[e]indolium, this would typically involve the reaction of a naphthylhydrazine derivative with 3-methyl-2-butanone (B44728). Subsequent N-alkylation and methylation would then yield the target quaternary salt. researchgate.net

However, traditional Fischer indolization can suffer from drawbacks such as harsh reaction conditions, limited functional group tolerance, and the generation of significant waste, which pose challenges for industrial-scale production. organic-chemistry.org To address these limitations, modern synthetic chemistry is exploring more efficient and selective routes.

Recent advancements include organometallic variations of the Fischer indole synthesis. For instance, the use of functionalized organozinc reagents reacting with aryldiazonium salts has been shown to produce polyfunctional indoles with high regioselectivity and tolerance for a wide range of functional groups. organic-chemistry.org These reactions can often be accelerated using microwave irradiation, significantly reducing reaction times. organic-chemistry.orgresearchgate.net

Furthermore, the development of continuous flow synthesis methodologies offers a promising avenue for enhancing the efficiency and scalability of benzo[e]indolium (B1264472) salt production. nih.gov Flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved purity, and safer operation, particularly for highly exothermic reactions. nih.gov The integration of in-line purification techniques in continuous flow systems can further streamline the manufacturing process, reducing the need for cumbersome downstream processing. beilstein-journals.org

A modular approach to the synthesis of related cyanine (B1664457) dyes, which often incorporate indolium moieties, highlights the importance of late-stage functionalization to avoid the degradation of sensitive groups. acs.orgresearchgate.net This strategy, where complex functional groups are introduced at the end of the synthetic sequence, could be adapted for the synthesis of functionalized 1,2,3,3-Tetramethylbenzo[e]indol-3-ium derivatives with enhanced properties.

Synthetic MethodKey FeaturesAdvantagesChallenges
Classical Fischer Indole Synthesis Condensation of arylhydrazine and ketone under acidic conditions. google.comrsc.orgWell-established, readily available starting materials.Harsh conditions, potential for side products, scalability issues. organic-chemistry.org
Organometallic Variation Reaction of organozinc reagents with aryldiazonium salts. organic-chemistry.orgHigh regioselectivity, broad functional group tolerance, milder conditions. organic-chemistry.orgRequires preparation of organometallic reagents, potential for metal contamination.
Continuous Flow Synthesis Reaction performed in a continuously flowing stream. nih.govEnhanced control, improved safety, scalability, potential for automation. nih.govInitial setup cost, potential for clogging with solid byproducts.
Modular Synthesis Late-stage introduction of functional groups. acs.orgresearchgate.netProtects sensitive functionalities, allows for diversification.May require more synthetic steps, purification of complex intermediates. acs.org

Exploration of Underutilized Reactivity Modes of the Indolium Core

The reactivity of the this compound core is largely centered around the electrophilic nature of the iminium moiety and the reactivity of the methyl group at the 2-position, which is readily deprotonated to form a reactive methylene (B1212753) base. This classical reactivity is the foundation for the synthesis of cyanine dyes. However, a vast landscape of underutilized reactivity modes remains to be explored.

C-H Functionalization: Direct C-H functionalization of the aromatic rings of the benzo[e]indolium core represents a powerful and atom-economical strategy for introducing new functionalities. nih.govresearchgate.netnih.govchemrxiv.org While the functionalization of indole itself has been extensively studied, achieving regioselectivity on the benzannulated portion of the benzo[e]indolium system presents a significant challenge due to the multiple available C-H bonds. nih.gov The development of new catalytic systems, potentially involving palladium or other transition metals, could enable the selective arylation, alkenylation, or alkylation of specific positions on the naphthalene (B1677914) ring system, leading to novel derivatives with tailored electronic and photophysical properties.

Multicomponent Reactions: The electrophilic nature of the indolium cation makes it an ideal candidate for multicomponent reactions. Three-component reactions involving 3-arylidene-3H-indolium salts, isocyanides, and amines have been reported to yield complex acetimidamides. mdpi.comnih.gov Exploring similar reactions with this compound could provide rapid access to a diverse library of novel compounds with potential applications in materials science and medicinal chemistry.

Ring-Opening Reactions: While the benzo[e]indolium core is generally stable, exploring conditions for controlled ring-opening reactions could lead to the synthesis of novel heterocyclic systems. For example, AlCl3-mediated ring-opening of indoline-2-thiones with cyclopropanes has been demonstrated. rsc.org Investigating the reactivity of the benzo[e]indolium cation with various nucleophiles under Lewis acidic conditions could unveil new synthetic pathways. Furthermore, atroposelective ring-opening of cyclic diaryliodonium salts has been achieved using chiral catalysts, suggesting that similar enantioselective transformations could be developed for appropriately substituted benzo[e]indolium derivatives. nih.gov

Integration into Advanced Supramolecular Assemblies and Systems

The unique structural and electronic properties of this compound make it an attractive building block for the construction of advanced supramolecular assemblies. The planar aromatic surface can participate in π-π stacking interactions, while the positive charge can engage in electrostatic and ion-dipole interactions.

Host-Guest Chemistry: The benzo[e]indolium cation could serve as a guest molecule for various macrocyclic hosts, such as crown ethers, cyclodextrins, or calixarenes. The formation of host-guest complexes could modulate the photophysical properties of the indolium core, leading to applications in sensing and molecular recognition.

Rotaxanes and Catenanes: The linear, rigid structure of derivatives of this compound makes them suitable candidates for the axle component in rotaxanes or for incorporation into the macrocyclic rings of catenanes. mdpi.combiomach.orgdavuniversity.orgrsc.orgnih.gov These mechanically interlocked molecules are the basis for molecular machines and switches, where the relative position of the components can be controlled by external stimuli. The integration of the photo- and electro-active benzo[e]indolium unit into such systems could lead to novel light- or electricity-driven molecular devices.

Self-Assembled Monolayers: The cationic nature of the compound facilitates its adsorption onto negatively charged surfaces. This could be exploited for the formation of self-assembled monolayers (SAMs) on substrates like gold, silicon oxide, or indium tin oxide (ITO). Such SAMs could find applications in molecular electronics, sensors, and as modifying layers for electrodes.

Harnessing the Chemical Compound for Smart Materials and Responsive Systems

"Smart" materials, which can change their properties in response to external stimuli, are at the forefront of materials science. The inherent properties of the this compound core make it a promising candidate for the development of such responsive systems.

Electrochromic Materials: Polymers derived from indole and its benzannulated analogues have demonstrated promising electrochromic properties, changing color in response to an applied electrical potential. rsc.orgmdpi.com Poly(1H-benzo[g]indole) has been used to construct electrochromic devices (ECDs) that exhibit good optical contrast, high coloration efficiency, and fast response times. rsc.org By incorporating this compound into polymeric structures, it may be possible to develop new electrochromic materials with a wider range of colors and improved performance characteristics for applications in smart windows, displays, and electronic paper.

Solvatochromic Sensors: The photophysical properties of many organic dyes are sensitive to the polarity of their environment. Semisquaraine dyes based on 1,1,2-trimethyl-1H-benzo[e]indole have been shown to exhibit solvatochromism, where their absorption and emission wavelengths shift with changes in solvent polarity. sci-hub.se This property arises from changes in the intramolecular charge transfer (ICT) character of the molecule. sci-hub.se The this compound cation and its derivatives are likely to exhibit similar solvatochromic behavior, which could be harnessed for the development of sensors for solvent polarity and viscosity. sci-hub.semdpi.com

Photoresponsive Systems: While not inherently photochromic, the benzo[e]indolium core can be incorporated into larger molecular systems that exhibit photo-responsive behavior. For example, it could be part of a donor-acceptor system in a photo-switchable molecule, where light absorption triggers a change in the electronic properties or conformation of the molecule.

Application in Quantum Computing and Advanced Photonics (theoretical/material aspects)

The unique electronic and optical properties of this compound also position it as a candidate for investigation in the cutting-edge fields of quantum computing and advanced photonics.

Molecular Qubits: The development of molecular qubits is a promising approach to building scalable quantum computers. researchgate.netibm.comarxiv.orgyoutube.com These systems rely on the manipulation of the quantum states of individual molecules. While still largely in the theoretical and early experimental stages for complex organic molecules, the well-defined electronic states and potential for long spin coherence times in tailored molecular systems make them an attractive area of research. researchgate.netarxiv.org The rigid structure and modifiable electronic properties of the benzo[e]indolium core could, in principle, be engineered to create a stable two-level system suitable for use as a qubit. Further theoretical studies are needed to explore the feasibility of this application.

Advanced Photonics: The strong absorption and emission properties of benzo[e]indolium derivatives, particularly when incorporated into cyanine dyes, make them highly relevant for applications in photonics. nih.gov These compounds are known for their high molar extinction coefficients and quantum yields. The photophysical properties of indole derivatives can be finely tuned by the introduction of various substituent groups, allowing for the rational design of molecules with specific absorption and emission characteristics. nih.gov This tunability is crucial for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and as sensitizers in dye-sensitized solar cells.

Challenges in Scalable Synthesis and Industrial Applications (non-biological)

Despite the significant potential of this compound and its derivatives, several challenges must be overcome to enable their widespread industrial application outside of the biological realm.

Scalable Synthesis: While novel synthetic methods are being developed, the scalable and cost-effective synthesis of high-purity this compound remains a significant hurdle. The multi-step nature of the synthesis, the cost of starting materials, and the need for potentially hazardous reagents can make large-scale production economically unviable. organic-chemistry.org

Purification: The purification of cyanine dyes and their precursors, which are often polar and colored compounds, presents a major challenge, particularly at an industrial scale. acs.org Traditional silica (B1680970) gel chromatography can lead to irreversible adsorption and significant product loss. acs.org The development of alternative purification strategies, such as preparative HPLC or crystallization-based methods, is crucial but can be expensive and difficult to implement on a large scale. beilstein-journals.orgacs.org

Stability: The photostability of cyanine dyes, which are derivatives of indolium salts, can be a limiting factor for certain applications. rsc.org Degradation upon exposure to light can reduce the lifetime and performance of devices incorporating these materials. Enhancing the photostability through structural modification is an active area of research.

Industrial Applications: While the use of indole derivatives as dyes is well-established, the exploration of non-biological, industrial applications for this compound is still in its early stages. Potential applications in materials science, such as in electrochromic devices or as components in organic electronics, require further research and development to demonstrate their commercial viability.

ChallengeDescriptionPotential Solutions
Scalable Synthesis Cost-effective and efficient production of large quantities of high-purity compound. organic-chemistry.orgDevelopment of continuous flow processes, optimization of catalytic methods, use of cheaper starting materials. nih.gov
Purification Difficulty in removing impurities from polar, colored compounds on a large scale. acs.orgAdvanced chromatographic techniques (e.g., preparative HPLC), crystallization, in-line purification in flow systems. beilstein-journals.orgacs.org
Photostability Degradation of the compound upon exposure to light, limiting the lifetime of devices. rsc.orgStructural modification to enhance stability, encapsulation in protective matrices.
Industrial Integration Limited number of established non-biological industrial applications.Further research into materials science applications, demonstration of performance advantages over existing materials.

Unanswered Questions and Prospective Areas for Deepening Academic Understanding

The chemistry of this compound is rich with possibilities, and many fundamental questions remain unanswered, offering exciting prospects for future academic research.

Fine-tuning Electronic Properties: How can the electronic and photophysical properties of the benzo[e]indolium core be precisely tuned through systematic substitution on the aromatic rings? A deeper understanding of structure-property relationships will be crucial for the rational design of new functional materials.

Exploring Reaction Mechanisms: What are the detailed mechanisms of the underutilized reactivity modes, such as C-H functionalization and multicomponent reactions, involving the benzo[e]indolium cation? Mechanistic studies will be key to optimizing these reactions and expanding their scope.

Supramolecular Self-Assembly: What are the principles governing the self-assembly of this compound derivatives in solution and on surfaces? Can we control the formation of specific supramolecular architectures with desired properties?

Charge Transport Properties: What are the intrinsic charge transport properties of single molecules and thin films of this compound derivatives? This knowledge is essential for their potential application in organic electronics.

Theoretical Modeling: How can computational chemistry be used to accurately predict the properties and reactivity of new benzo[e]indolium derivatives, thereby guiding synthetic efforts?

Q & A

Basic: What are the standard synthetic routes for 1,2,3,3-Tetramethylbenzo[e]indol-3-ium, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves alkylation of benzo[e]indole precursors. A reported procedure (modified for this compound) uses a reflux system with ethanol as the solvent and a methylating agent. For example, in analogous syntheses, 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indol-3-ium was prepared via alkylation under reflux, followed by purification via recrystallization . To optimize purity:

  • Use inert atmosphere (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or repeated recrystallization in ethanol .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign methyl group resonances (δ ~1.5–2.5 ppm for CH₃) and aromatic protons (δ ~6.5–8.5 ppm). Compare with DFT-calculated shifts for validation .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M]⁺) and fragmentation patterns.
  • UV-Vis spectroscopy : Identify π→π* transitions (e.g., λmax ~300–350 nm for indole derivatives) to assess conjugation .

Advanced: How can mechanistic studies elucidate the formation pathway of this compound?

Methodological Answer:

  • Isotopic labeling : Introduce deuterated methyl groups to track alkylation sites via ²H NMR .
  • Kinetic studies : Vary temperature and reagent stoichiometry to determine rate laws and intermediates. Use stopped-flow NMR for real-time monitoring .
  • Computational modeling : Apply density functional theory (DFT) to simulate transition states and compare energy barriers for competing pathways .

Advanced: How should researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Cross-validate techniques : For example, inconsistent NMR integrations may arise from paramagnetic impurities; repeat under deuterated solvents with relaxation agents .
  • Statistical analysis : Use principal component analysis (PCA) on multiple spectral datasets to identify outliers or systematic errors .
  • Synthetic replication : Reproduce the synthesis independently to rule out batch-specific anomalies .

Advanced: What computational strategies predict the reactivity of this compound in radical scavenging or photochemical applications?

Methodological Answer:

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict electron transfer efficiency. For spin probes, compare with experimental EPR data .
  • Time-dependent DFT (TD-DFT) : Simulate excited-state behavior for photostability assessment. Validate with experimental UV-Vis and fluorescence quenching studies .
  • Molecular dynamics (MD) : Model solvation effects in ionic liquids or polar solvents to optimize reaction conditions .

Advanced: How can researchers design experiments to study its interactions in supramolecular or catalytic systems?

Methodological Answer:

  • Host-guest binding assays : Use isothermal titration calorimetry (ITC) to quantify association constants with macrocyclic hosts (e.g., cucurbiturils) .
  • Electrochemical profiling : Perform cyclic voltammetry (CV) to assess redox activity in catalytic cycles. Pair with in-situ IR spectroscopy for intermediate identification .
  • X-ray crystallography : Co-crystallize with cofactors (e.g., metal ions) to resolve structural motifs influencing reactivity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential volatility of intermediates .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal. Consult institutional guidelines for halogenated waste .

Advanced: What strategies improve yield in large-scale synthesis without compromising purity?

Methodological Answer:

  • Flow chemistry : Optimize residence time and temperature for continuous alkylation, reducing side reactions .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Green solvents : Substitute ethanol with biodegradable ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) to enhance solubility and recovery .

Table: Key Analytical Parameters for this compound

Property Method Expected Result Reference
Melting PointDifferential Scanning Calorimetry (DSC)180–185°C (decomposes)
SolubilityShake-flask method>50 mg/mL in DMSO, <1 mg/mL in H₂O
Molar AbsorptivityUV-Vis (λmax = 320 nm)ε = 12,500 L·mol⁻¹·cm⁻¹

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.